molecular formula C9H3F6NO B1413120 2-Trifluoromethoxy-6-(trifluoromethyl)benzonitrile CAS No. 1806339-10-5

2-Trifluoromethoxy-6-(trifluoromethyl)benzonitrile

Cat. No.: B1413120
CAS No.: 1806339-10-5
M. Wt: 255.12 g/mol
InChI Key: MZBNRPVCUZSFGX-UHFFFAOYSA-N
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Description

2-Trifluoromethoxy-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H3F6NO. It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-6-(trifluoromethyl)benzonitrile with a trifluoromethoxy source under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethoxy-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with modified functional groups .

Scientific Research Applications

2-Trifluoromethoxy-6-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxy-6-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with various biological molecules. These interactions can affect pathways related to enzyme inhibition, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-(Trifluoromethyl)benzaldehyde

Comparison: 2-Trifluoromethoxy-6-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and applications due to these functional groups .

Properties

IUPAC Name

2-(trifluoromethoxy)-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)6-2-1-3-7(5(6)4-16)17-9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBNRPVCUZSFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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